molecular formula C10H9IN2 B11843372 6-Iodo-3-methylquinolin-4-amine

6-Iodo-3-methylquinolin-4-amine

Cat. No.: B11843372
M. Wt: 284.10 g/mol
InChI Key: RGWCYXINSRHYJZ-UHFFFAOYSA-N
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Description

6-Iodo-3-methylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of iodine and methyl groups in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methylquinolin-4-amine typically involves the iodination of 3-methylquinolin-4-amine. One common method is the Sandmeyer reaction, where 3-methylquinolin-4-amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

6-Iodo-3-methylquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Iodoquinoline: Similar structure but lacks the methyl and amine groups.

    3-Methylquinoline: Lacks the iodine atom.

    4-Aminoquinoline: Lacks the iodine and methyl groups.

Uniqueness

6-Iodo-3-methylquinolin-4-amine is unique due to the presence of both iodine and methyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

6-iodo-3-methylquinolin-4-amine

InChI

InChI=1S/C10H9IN2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3,(H2,12,13)

InChI Key

RGWCYXINSRHYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1N)I

Origin of Product

United States

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